3-(Azetidin-2-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-9(3-1)7-10(8-14-11)12-5-6-13-12/h1-4,7-8,12-13H,5-6H2 |
InChI Key |
VIPCHZBEHNELMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azetidin 2 Yl Quinoline and Its Structural Analogues
Strategies for Quinoline (B57606) Nucleus Construction and Functionalization
The quinoline scaffold is a prominent feature in a vast array of chemical compounds, and numerous methods for its synthesis have been developed over more than a century. nih.gov These methods can be broadly categorized into classical cyclization reactions and modern catalytic approaches.
Several named reactions form the bedrock of quinoline synthesis, typically involving the condensation and cyclization of anilines with various carbonyl-containing compounds. nih.govresearchgate.netjptcp.com These methods, while foundational, often require harsh conditions such as strong acids and high temperatures. nih.gov
Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The glycerol is dehydrated in situ to form acrolein, which then undergoes a series of reactions including conjugate addition and cyclization to form the quinoline ring. nih.gov
Friedländer Synthesis: This reaction provides a versatile route to polysubstituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgnih.gov The reaction is typically catalyzed by an acid or a base. iipseries.org
Combes Synthesis: In this method, an aniline is reacted with a β-diketone under acidic conditions. iipseries.org The reaction proceeds through the formation of an enamine intermediate, which then cyclizes and dehydrates to yield a 2,4-disubstituted quinoline. iipseries.org
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. nih.govwikipedia.org This approach allows for the synthesis of a wider variety of substituted quinolines. wikipedia.org
Table 1: Overview of Classical Quinoline Syntheses
| Reaction Name | Reactants | Catalyst/Conditions | Typical Product |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or simple quinolines |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or Base | Polysubstituted quinolines |
| Combes | Aniline, β-Diketone | Acid (e.g., H₂SO₄), Heat | 2,4-Disubstituted quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (Brønsted or Lewis) | Substituted quinolines |
Modern synthetic chemistry has introduced a variety of catalytic systems to overcome the limitations of classical methods, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. nih.govmdpi.com
Transition metal catalysis is a cornerstone of modern quinoline synthesis. nih.gov Catalysts based on copper, cobalt, iridium, and iron have been employed in oxidative annulation strategies. mdpi.comnih.govorganic-chemistry.org For example, copper-catalyzed reactions can facilitate the one-pot synthesis of 3-substituted quinolines from saturated ketones and anthranils. mdpi.com Similarly, iridium catalysts have been shown to be effective for synthesizing functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org These methods often proceed through C-H bond activation, a powerful strategy for streamlining synthetic routes. rsc.orgrsc.org
Metal-free approaches have also gained prominence, utilizing organocatalysts, ionic liquids, or photo-induced reactions to drive the synthesis. nih.gov Superacids, for instance, can catalyze the construction of quinoline scaffolds from vinylogous imines with high efficiency. mdpi.com The functionalization of a pre-existing quinoline ring is another key modern strategy, allowing for the precise introduction of substituents at various positions through catalyst-controlled C-H activation and cross-coupling reactions. rsc.org
Strategies for Azetidine (B1206935) Ring Formation
The synthesis of the strained four-membered azetidine ring presents its own set of challenges. clockss.org Key methods include cycloaddition reactions and intramolecular ring-closing strategies.
[2+2] cycloadditions represent a direct and efficient method for constructing the azetidine core. researchgate.net
Staudinger Reaction: The classical Staudinger cycloaddition involves the reaction of an imine with a ketene. mdpi.com The ketene is often generated in situ from an acyl chloride and a tertiary amine base. mdpi.com This reaction is a powerful tool for the synthesis of β-lactams (azetidin-2-ones), which can subsequently be reduced to the corresponding azetidines. rsc.orgrsc.org The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate that cyclizes to form the four-membered ring. clockss.org
Aza Paternò-Büchi Reaction: This is the photochemical [2+2] cycloaddition of an imine and an alkene. researchgate.netnih.gov Recent advances have enabled this reaction to be mediated by visible light using photocatalysts, making it a milder and more accessible method for synthesizing highly functionalized azetidines from simple precursors. rsc.orgnih.govspringernature.com
The most common and versatile approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor via nucleophilic substitution. clockss.org This typically involves a γ-amino alcohol or γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the C-N bond that closes the ring. clockss.org
Ring expansion of smaller, strained heterocycles provides another pathway. For instance, aziridines can undergo ring expansion to form azetidines or β-lactams under various conditions, such as catalytic carbonylation. researchgate.net Photochemical methods, like the Norrish-Yang cyclization, can forge azetidinol intermediates from α-aminoacetophenones through a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org
Table 2: Selected Methods for Azetidine Ring Formation
| Method | Precursors | Key Transformation | Resulting Structure |
|---|---|---|---|
| Staudinger Cycloaddition | Imine, Ketene (from Acyl Chloride) | [2+2] Cycloaddition | Azetidin-2-one (B1220530) (β-Lactam) |
| Aza Paternò-Büchi | Imine, Alkene | Photochemical [2+2] Cycloaddition | Azetidine |
| Intramolecular Cyclization | γ-Haloamine or activated γ-Aminoalcohol | Intramolecular Sₙ2 displacement | Azetidine |
| Ring Expansion | Aziridine | Carbonylation or other methods | Azetidin-2-one or Azetidine |
Convergent and Divergent Synthetic Routes to 3-(Azetidin-2-yl)quinoline and its Derivatives
The assembly of the target molecule and its analogues requires a strategy that combines the chemistries of both the quinoline and azetidine rings. Both convergent and divergent approaches are viable.
A divergent synthesis would begin with a pre-formed, functionalized quinoline core, which is then elaborated to construct the azetidine ring. For example, a 3-formylquinoline derivative could be synthesized via a method like the Vilsmeier-Haack reaction on an appropriate acetanilide. orientjchem.org This aldehyde can then be converted into an imine by reaction with a primary amine. The resulting quinoline-containing imine becomes the substrate for a subsequent Staudinger [2+2] cycloaddition with a ketene (e.g., from chloroacetyl chloride and triethylamine) to build an azetidin-2-one ring directly onto the quinoline scaffold. orientjchem.orgnih.gov Subsequent reduction of the β-lactam carbonyl group would yield the final azetidine ring.
A convergent synthesis involves the separate preparation of a quinoline-containing fragment and an azetidine-containing fragment, which are then coupled in a final step. While less documented for this specific scaffold, this approach could involve, for example, the synthesis of a 3-haloquinoline and a 2-(tributylstannyl)azetidine, followed by a Stille cross-coupling reaction to form the C-C bond between the two rings.
The synthesis of quinoline-azetidinone hybrids, which are close structural analogues, often follows a pathway that can be viewed as either convergent or the final steps of a divergent route. nih.govresearchgate.net In a typical sequence, a functionalized 2-chloro-3-formyl quinoline is first condensed with a substituted hydrazine or amine to form a Schiff base (an imine). orientjchem.org This intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to execute a Staudinger cycloaddition, yielding the final 3-chloro-azetidin-2-one ring attached at the 3-position of the quinoline. orientjchem.orgnih.gov This step-wise construction, where the imine is formed and then cyclized, is a highly effective strategy for creating these complex hybrid molecules.
Annulation Strategies for Quinoline-Azetidine Conjugates
Annulation strategies involve the formation of one of the heterocyclic rings from a precursor that already contains the other. These methods are often elegant in their approach, building complexity rapidly.
Quinoline Ring Annulation: One plausible approach is the construction of the quinoline ring onto a pre-existing azetidine-containing substrate. Classic quinoline syntheses, such as the Friedländer annulation, could be adapted for this purpose. This would involve the condensation of an azetidine-substituted o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. The challenge lies in the stability of the azetidine ring under the often acidic or basic conditions required for these cyclizations.
Recent advancements in transition-metal-catalyzed oxidative annulation offer milder alternatives for quinoline synthesis. mdpi.com Palladium-catalyzed C-H activation and subsequent C-N bond formation pathways have emerged as powerful tools for constructing N-heterocyles. nih.govrsc.org These methods could potentially be applied to an azetidine-bearing aniline derivative, reacting it with an alkyne to build the quinoline core directly.
Azetidine Ring Annulation: Conversely, the azetidine ring can be formed on a quinoline precursor. The synthesis of azetidines often involves intramolecular cyclization of γ-amino alcohols, halides, or other suitable leaving groups. magtech.com.cn A synthetic sequence could begin with a 3-substituted quinoline that is elaborated to contain a 1,3-aminoalcohol or aminohalide functionality, which can then undergo intramolecular cyclization to form the four-membered azetidine ring. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a modern approach to forming functionalized azetidines under relatively mild conditions. rsc.org Another innovative method involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which could be adapted to a quinoline-containing substrate to construct the azetidine ring via a [3+1] radical cascade cyclization. nih.gov
Stepwise Coupling and Functional Group Interconversion
A more convergent and flexible approach involves the separate synthesis of quinoline and azetidine fragments, followed by their coupling. This strategy allows for greater diversity in the final products as various substituted precursors can be combined.
The key to this approach is the installation of mutually reactive functional groups on each heterocyclic core. For instance, a 3-haloquinoline could be coupled with a 2-organometallic azetidine (e.g., organozinc or organoboron) via a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki or Negishi coupling. Alternatively, a 3-borylated quinoline could be coupled with a 2-haloazetidine.
Functional group interconversion plays a critical role in preparing the necessary precursors. For example, a readily available 3-quinolinecarboxylic acid could be converted to a halomethylquinoline via reduction and subsequent halogenation. This electrophilic group could then react with an N-H unprotected 2-lithioazetidine, generated by deprotonation of an appropriate N-protected azetidine, to form the desired C-C bond. The development of robust methods for synthesizing trisubstituted azetidines provides access to key intermediates for these coupling strategies. nih.gov
Synthetic Route Optimization and Green Chemistry Considerations
Optimizing synthetic routes to minimize waste, reduce energy consumption, and improve safety is a central goal of modern chemistry. beilstein-journals.org For a multi-step synthesis of a complex molecule like this compound, these considerations are paramount.
Reaction Condition Refinement and Yield Enhancement
The efficiency of any synthetic route is highly dependent on the conditions of each step. Systematic refinement of parameters such as solvent, temperature, reaction time, and stoichiometry is crucial for maximizing yield and minimizing byproduct formation. For instance, in transition-metal-catalyzed coupling reactions, the choice of ligand, base, and solvent can have a profound impact on the reaction outcome. High-throughput screening techniques can accelerate the process of identifying optimal conditions. The use of flow chemistry can also offer advantages, providing better control over reaction parameters and often leading to higher yields and purity. mdpi.com
| Reaction Type | Key Parameters for Optimization | Potential Improvement |
| Friedländer Annulation | Catalyst (acid/base), Temperature, Solvent | Increased yield, reduced reaction time, improved regioselectivity |
| Suzuki Cross-Coupling | Palladium source, Ligand, Base, Solvent | Higher coupling efficiency, lower catalyst loading, broader substrate scope |
| Intramolecular Cyclization | Leaving group, Base/Acid, Temperature | Enhanced cyclization yield, minimization of elimination side products |
Catalyst Development for Improved Efficiency and Selectivity
Catalysis is at the heart of efficient organic synthesis. beilstein-journals.org For the synthesis of quinoline-azetidine conjugates, catalyst development focuses on several key areas. In cross-coupling strategies, the design of more active and stable palladium catalysts with sophisticated ligands can enable reactions to proceed at lower catalyst loadings and milder temperatures.
In annulation reactions, moving from stoichiometric reagents to catalytic systems significantly improves the environmental profile of the synthesis. For example, copper-catalyzed annulation strategies for quinoline synthesis are attractive due to the lower cost and toxicity of copper compared to other transition metals. mdpi.comresearchgate.net Similarly, the development of enantioselective catalysts, such as azetidine-derived binuclear zinc catalysts or quinoline-derived diamines, could allow for the asymmetric synthesis of chiral this compound derivatives, which is critical for pharmaceutical applications. rsc.orgrsc.org
Sustainable Synthetic Pathways and Atom Economy Principles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov This involves considering the entire lifecycle of a synthesis.
Atom Economy: A key principle of green chemistry, atom economy measures how much of the reactants' atoms are incorporated into the final desired product. rsc.org Synthetic strategies like [4+2] or [3+1] cycloadditions are inherently atom-economical. nih.govresearchgate.net Designing synthetic routes that maximize atom economy, such as direct C-H functionalization over traditional cross-coupling methods that require pre-functionalized starting materials, leads to less waste and a more sustainable process.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Utilizing cycloaddition or C-H activation strategies over substitution reactions. rsc.org |
| Safer Solvents | Developing syntheses that proceed in water, ionic liquids, or under solvent-free conditions. rsc.orgresearchgate.net |
| Energy Efficiency | Employing microwave-assisted synthesis or photoredox catalysis to reduce reaction times and energy input. nih.govresearchgate.net |
| Catalysis | Replacing stoichiometric reagents with catalytic alternatives (e.g., transition metals, organocatalysts, biocatalysts). researchgate.net |
| Waste Prevention | Designing one-pot or tandem reactions to minimize purification steps and solvent usage. |
By integrating these principles, the synthesis of this compound can be approached not only as a challenge in chemical reactivity but also as an opportunity to develop more efficient, selective, and environmentally responsible synthetic methodologies.
Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(Azetidin-2-yl)quinoline, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
A ¹H NMR spectrum of this compound would provide crucial information about the chemical environment of the hydrogen atoms. The expected spectrum would show distinct signals for the protons on the quinoline (B57606) ring and the azetidine (B1206935) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the spatial relationships between neighboring protons.
Interactive Data Table: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Quinoline-H2 | Data not available | s | - |
| Quinoline-H4 | Data not available | s | - |
| Quinoline-H5 | Data not available | d | Data not available |
| Quinoline-H6 | Data not available | t | Data not available |
| Quinoline-H7 | Data not available | t | Data not available |
| Quinoline-H8 | Data not available | d | Data not available |
| Azetidine-H2' | Data not available | t | Data not available |
| Azetidine-H3' | Data not available | m | Data not available |
| Azetidine-H4' | Data not available | m | Data not available |
The ¹³C NMR spectrum would identify all unique carbon atoms in this compound. The chemical shifts of the carbon signals would be characteristic of the quinoline and azetidine ring systems. Quaternary carbons and protonated carbons would be distinguished, providing a complete carbon skeleton of the molecule.
Interactive Data Table: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Quinoline-C2 | Data not available |
| Quinoline-C3 | Data not available |
| Quinoline-C4 | Data not available |
| Quinoline-C4a | Data not available |
| Quinoline-C5 | Data not available |
| Quinoline-C6 | Data not available |
| Quinoline-C7 | Data not available |
| Quinoline-C8 | Data not available |
| Quinoline-C8a | Data not available |
| Azetidine-C2' | Data not available |
| Azetidine-C3' | Data not available |
Two-dimensional NMR techniques are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton networks within the quinoline and azetidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the azetidine ring to the quinoline ring at the C3 position and for assigning quaternary carbons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This measurement would allow for the unambiguous determination of its elemental formula, confirming the expected composition of C₁₂H₁₂N₂.
Interactive Data Table: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |
|---|
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The resulting fragmentation pattern would be characteristic of the molecule's structure. Analysis of the fragment ions would provide confirmatory evidence for the connectivity of the quinoline and azetidine rings and would help to distinguish it from other isomers. Key fragmentation pathways would likely involve the cleavage of the azetidine ring and losses of small neutral molecules from the quinoline system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending). By analyzing the absorption spectrum, chemists can deduce the presence of characteristic functional groups.
For quinoline derivatives containing an azetidine or azetidinone ring, IR spectroscopy provides key insights into their molecular framework. The spectrum typically reveals characteristic absorption bands for both the quinoline and the azetidinyl moieties. For instance, the quinoline ring system exhibits distinct peaks corresponding to aromatic C-H and C=C stretching vibrations. The azetidine ring, particularly if it is an azetidin-2-one (B1220530), will show a strong carbonyl (C=O) stretching absorption.
In the characterization of various azetidinyl-quinoline derivatives, specific vibrational frequencies have been reported, confirming the successful synthesis and ring closure. For example, studies on azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives identified a strong absorption band for the carbonyl group (C=O) of the azetidinone ring in the range of 1748-1708 cm⁻¹ orientjchem.org. Additionally, the C=N stretching associated with the quinoline ring was observed around 1528-1519 cm⁻¹, while aromatic C-H stretching appeared at approximately 2927 cm⁻¹ orientjchem.org. In other complex derivatives containing quinoline, oxadiazole, and azetidin-2-one moieties, similar characteristic peaks were observed, including aromatic =C-H stretching at 3041 cm⁻¹, a C=O peak at 1698 cm⁻¹, and a C=N absorption at 1620 cm⁻¹ sphinxsai.com.
The table below summarizes representative IR absorption data for functional groups found in related azetidinyl-quinoline structures.
| Functional Group | Vibrational Mode | Reported Wavenumber (cm⁻¹) | Source |
| Carbonyl (Azetidin-2-one) | C=O Stretch | 1748-1708 | orientjchem.org |
| Carbonyl (Azetidin-2-one) | C=O Stretch | 1698 | sphinxsai.com |
| Carbonyl (Azetidin-2-one) | C=O Stretch | 1671.43 | researchgate.net |
| Imine/Aromatic | C=N Stretch | 1528-1519 | orientjchem.org |
| Imine/Aromatic | C=N Stretch | 1620 | sphinxsai.com |
| Aromatic | =C-H Stretch | 2927 | orientjchem.org |
| Aromatic | =C-H Stretch | 3041 | sphinxsai.com |
| Alkyl | C-H Stretch | 2909, 2867 | nih.gov |
| Amine | N-H Stretch | 3375, 3025 | nih.gov |
| Carbon-Chlorine | C-Cl Stretch | 759 | orientjchem.org |
| Carbon-Chlorine | C-Cl Stretch | 838 | sphinxsai.com |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
For the target compound, this compound, the empirical formula is C₁₂H₁₂N₂. The theoretical elemental composition can be calculated as follows:
Molecular Weight = (12 * 12.011) + (12 * 1.008) + (2 * 14.007) = 184.24 g/mol
%C = (12 * 12.011 / 184.24) * 100 = 78.23%
%H = (12 * 1.008 / 184.24) * 100 = 6.57%
%N = (2 * 14.007 / 184.24) * 100 = 15.21%
In the scientific literature, elemental analysis is consistently used to validate the structures of newly synthesized quinoline-azetidinone hybrids. sphinxsai.comresearchgate.netnih.gov For example, the analysis of a 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivative showed found values of C=65.79%, H=3.44%, and N=20.03%, which were in excellent agreement with the calculated values of C=65.81%, H=3.46%, and N=20.02% for the formula C₁₈H₁₂ClN₅O scholarsresearchlibrary.com. This close match confirms the proposed molecular structure.
The following table presents data from the literature for several complex quinoline derivatives, illustrating the validation of their empirical formulas through elemental analysis.
| Compound Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Source |
| C₁₂H₁₂N₂ | Calculated | 78.23 | 6.57 | 15.21 | |
| C₁₈H₁₂ClN₅O | Calculated | 65.81 | 3.46 | 20.02 | scholarsresearchlibrary.com |
| Found | 65.79 | 3.44 | 20.03 | scholarsresearchlibrary.com | |
| C₂₈H₁₇Cl₂F₃N₄O₃ | Calculated | 57.45 | 2.93 | 9.57 | sphinxsai.com |
| Found | 57.39 | 2.88 | 9.52 | sphinxsai.com | |
| C₂₁H₁₆ClF₃N₄O₃ | Calculated | 54.26 | 3.47 | 12.05 | sphinxsai.com |
| Found | 54.12 | 3.41 | 11.99 | sphinxsai.com | |
| C₁₉H₁₄FN₃O₃ | Calculated | 63.44 | 3.85 | 8.22 | researchgate.net |
| Found | 63.54 | 3.88 | 8.21 | researchgate.net |
Molecular Design and Structure Activity Relationship Sar Studies
Rationale for Structural Modifications of the 3-(Azetidin-2-yl)quinoline Scaffold
Substituent Effects on the Quinoline (B57606) Moiety
The quinoline ring is a key component of the this compound scaffold and its substitution pattern plays a crucial role in modulating biological activity. The electronic and steric properties of substituents can influence the molecule's interaction with its target, as well as its solubility and metabolic stability.
Research on various quinoline derivatives has demonstrated that the introduction of different functional groups at various positions of the quinoline nucleus can significantly impact their therapeutic potential. For instance, in the context of anticancer agents, substitutions at the C-2, C-6, and C-8 positions of the quinoline ring have been shown to be particularly important. Generally, 2- and 6-substituted quinolines exhibit greater activity, which can often be enhanced by the presence of halogen or hydroxyl groups.
Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), particularly at the para-position of aromatic rings attached to the quinoline scaffold, have been consistently shown to enhance the antiproliferative activity against various cancer cell lines. This is likely due to an increase in electron density and improved cellular uptake. Conversely, the effect of electron-withdrawing groups like nitro (-NO2) or halogens can be variable, depending on the specific scaffold and the substitution pattern.
In the development of antimalarial agents, a halogen atom, specifically chlorine, at the 7th position of the quinoline ring is a critical feature for activity. Any change in the position of this halogen atom can lead to an inactive compound. Furthermore, substitution at the 8th position with a methyl group has been shown to result in a complete loss of activity.
The following table summarizes the observed effects of various substituents on the quinoline ring based on studies of related compounds.
| Position on Quinoline Ring | Substituent Type | General Effect on Activity |
| C2 | Aryl groups | Can enhance activity, further substitution on the aryl ring is tolerated. |
| C4 | Amino side chains | Often crucial for activity, with the length and nature of the side chain being important factors. |
| C6 | Halogens, hydroxyl groups | Can increase activity. |
| C7 | Electron-withdrawing groups (e.g., -Cl) | Often essential for certain biological activities like antimalarial effects. |
| C8 | Methyl group | Can lead to a loss of activity in some contexts. |
Modifications of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated nitrogen heterocycle, is another key pharmacophoric element in the this compound scaffold. Modifications to this ring can significantly influence the compound's conformational properties, binding affinity, and metabolic stability. The inherent ring strain of the azetidine moiety also contributes to its chemical reactivity and potential for unique interactions with biological targets.
Key modifications to the azetidine ring that are explored in drug design include:
N-Substitution: The nitrogen atom of the azetidine ring provides a convenient handle for introducing various substituents. N-alkylation or N-acylation can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. These changes can have a profound impact on the compound's pharmacokinetic profile and its interaction with the target protein.
Substitution at C3 and C4: Introducing substituents at the carbon atoms of the azetidine ring can create chiral centers and influence the three-dimensional shape of the molecule. This can lead to improved target selectivity and potency by allowing for more specific interactions with the binding site.
Ring Scaffolding: In some cases, the azetidine ring can be used as a rigid scaffold to present other functional groups in a specific spatial orientation. This approach is particularly useful for designing compounds that target protein-protein interactions.
The synthesis of substituted azetidines can be challenging due to the ring strain. However, various synthetic methods have been developed to access a wide range of functionalized azetidine building blocks.
Bridging and Linker Region Engineering
Strategic engineering of this region can be used to:
Optimize Spatial Orientation: The linker can control the relative positioning of the quinoline and azetidine rings, ensuring an optimal fit within the target's binding site.
Modulate Flexibility: A flexible linker may allow the molecule to adopt multiple conformations, potentially increasing its chances of binding to the target. Conversely, a rigid linker can lock the molecule into a specific bioactive conformation, which can improve potency and selectivity.
Influence Physicochemical Properties: The nature of the linker can affect the molecule's solubility, lipophilicity, and metabolic stability.
Common linker strategies in medicinal chemistry that could be applied to the this compound scaffold include the use of alkyl chains, ether linkages, amide bonds, or more complex heterocyclic systems. The choice of linker is guided by the specific requirements of the biological target and the desired pharmacokinetic properties of the drug candidate. For instance, in a series of quinoline-azetidinone hybrids, the nature of the linker between the two heterocyclic systems was found to be a key determinant of their antiproliferation activity.
Computational Chemistry Approaches in Molecular Design and Interaction Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the molecular design and interaction of novel compounds like this compound derivatives. These in silico methods allow for the rapid screening of virtual libraries, the prediction of binding affinities, and the elucidation of the dynamic behavior of ligand-target complexes, thereby accelerating the drug development process.
Molecular Docking Simulations for Ligand-Target Binding Conformations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking studies can provide crucial information about their potential binding modes within the active site of a target protein.
The process typically involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the this compound analog are prepared. This may involve homology modeling if the experimental structure of the target is not available.
Docking Algorithm: A docking program is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses based on their predicted binding affinity.
Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex.
Molecular docking studies on various quinoline derivatives have successfully predicted their binding modes and have been instrumental in understanding their structure-activity relationships. nih.gov For example, docking studies of quinoline-based chalcones as HIV reverse transcriptase inhibitors have helped to determine their binding affinity in the active site of the enzyme. nih.gov Similarly, in the design of quinoline derivatives as epidermal growth factor receptor (EGFR) inhibitors, molecular docking revealed strong interactions with key amino acids in the active site. nih.gov
The following table summarizes the key amino acid interactions observed in docking studies of various quinoline derivatives with their respective targets, which can provide insights into the potential interactions of this compound analogs.
| Compound Class | Target Protein | Key Interacting Residues | Reference |
| Quinoline-based chalcones | HIV Reverse Transcriptase | LYS 101, TRP229 | nih.gov |
| Substituted Quinolines | EGFR | Key amino acids in the active site | nih.gov |
| 2H-thiopyrano[2,3-b]quinolines | CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, GLU-9 | nih.gov |
These studies highlight the utility of molecular docking in rationalizing the observed biological activities and in guiding the design of new, more potent this compound derivatives.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD simulations can provide valuable insights into the conformational stability and dynamics of this compound derivatives and their complexes with biological targets.
Key applications of MD simulations in the study of these compounds include:
Assessing Binding Stability: MD simulations can be used to assess the stability of the binding pose of a this compound analog predicted by molecular docking. By simulating the complex over a period of time, researchers can determine whether the ligand remains bound to the active site and whether the key interactions are maintained.
Exploring Conformational Changes: MD simulations can reveal how the binding of a ligand induces conformational changes in the target protein, which can be crucial for its biological function.
Calculating Binding Free Energies: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its binding affinity than docking scores alone.
Several studies have utilized MD simulations to investigate the behavior of quinoline derivatives. For instance, MD simulations of quinoline-3-carboxamide derivatives with DDR kinases were performed to establish the stability of the interactions involved. mdpi.com In another study, MD simulations were used to investigate quinoline derivatives as potential inhibitors of the acetylcholinesterase enzyme, providing insights into their dynamic behavior and key intermolecular interactions. nih.gov These studies demonstrate the power of MD simulations to provide a more dynamic and realistic picture of ligand-receptor interactions, which is essential for the rational design of effective drug candidates based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its analogs is a critical computational tool used to correlate the physicochemical properties of these compounds with their biological activities. These models are instrumental in predicting the activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds.
In a typical QSAR study for this compound analogs targeting a specific biological receptor, a dataset of compounds with known activities is used. Various molecular descriptors are calculated for each compound, encompassing electronic, steric, hydrophobic, and topological properties. For instance, a study on quinoline derivatives might utilize descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and specific electronic field characteristics. nih.govresearchgate.net
A multiple linear regression (MLR) model could take the following form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
For a hypothetical series of this compound derivatives, a QSAR model might reveal that electron-withdrawing groups on the quinoline ring and a certain steric bulk around the azetidine moiety are beneficial for activity. The statistical robustness of such a model is evaluated using parameters like the coefficient of determination (r²), the cross-validated coefficient (q²), and the predicted r² for an external test set. nih.gov A statistically significant model would demonstrate a high correlation between the predicted and observed activities, validating its predictive power for new analogs.
Table 1: Hypothetical QSAR Model for this compound Analogs
| Descriptor | Coefficient | Contribution (%) | Description |
|---|---|---|---|
| SaaOE-Index | 0.85 | 30.07 | Electrotopological state index for oxygen atoms, indicating the importance of hydrogen bond acceptors. |
| SsClE-index | 0.45 | 15.79 | Electrotopological state index for chlorine atoms, suggesting that electron-withdrawing groups at specific positions enhance activity. |
| LogP | 0.20 | 10.50 | Logarithm of the partition coefficient, indicating the influence of hydrophobicity on activity. |
This table is illustrative and based on general principles of QSAR studies on related heterocyclic compounds. nih.gov
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful technique to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, which is an analog of compounds known to interact with nicotinic acetylcholine receptors (nAChRs), a pharmacophore model would be crucial for designing new ligands. nih.govresearchgate.netnih.gov
A pharmacophore model for nAChR ligands typically includes features such as a hydrogen bond acceptor, a hydrogen bond donor, a cationic center, and hydrophobic regions. researchgate.net In the context of this compound, the quinoline nitrogen can act as a hydrogen bond acceptor, while the protonated nitrogen of the azetidine ring can serve as a cationic center and a hydrogen bond donor.
Pharmacophore Features for this compound Analogs:
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the quinoline ring.
Cationic Center/Hydrogen Bond Donor (HBD): The protonated nitrogen of the azetidine ring.
Hydrophobic Core: The aromatic quinoline ring system.
Additional Feature: A potential hydrophobic pocket interacting with substituents on the quinoline or azetidine rings.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.govmdpi.com This strategy allows for the rapid identification of diverse chemical scaffolds that could potentially bind to the same target, accelerating the discovery of new lead compounds. nih.govnih.gov
Table 2: Virtual Screening Hit Prioritization for Novel Analogs
| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Activity (IC50, µM) |
|---|---|---|---|
| VS-001 | 4.8 | -9.2 | 0.5 |
| VS-002 | 4.5 | -8.7 | 1.2 |
| VS-003 | 4.2 | -8.1 | 2.5 |
This table represents exemplary data from a virtual screening workflow.
Bioisosteric Replacements and Scaffold Hopping Strategies for Novel Analogues
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. baranlab.org For this compound, both the azetidine and quinoline moieties can be subjected to bioisosteric replacements.
The strained azetidine ring, for example, could be replaced with other four-membered heterocycles like oxetane or other small, rigid scaffolds to explore new chemical space and potentially improve properties like solubility. researchgate.netdigitellinc.com The indole-azetidine moiety is also considered a bioisostere of tryptamine. researchgate.net
Table 3: Potential Bioisosteric Replacements for the Azetidine Ring
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Azetidine | Oxetane | Improve metabolic stability and aqueous solubility. digitellinc.com |
| Azetidine | Pyrrolidine | Alter ring strain and basicity, potentially modifying binding interactions. |
| Azetidine | Thietane | Introduce a sulfur atom to explore different electronic and steric interactions. |
Scaffold hopping, a more drastic approach than bioisosteric replacement, aims to identify completely new molecular backbones that can retain the key pharmacophoric features of the original molecule. chimia.chnih.govresearchgate.net This strategy is particularly useful for discovering novel intellectual property and overcoming issues associated with the original scaffold, such as poor ADME properties or synthetic inaccessibility. researchgate.netnih.gov For this compound, a scaffold hopping strategy could involve replacing the quinoline core with other bicyclic heteroaromatic systems like benzimidazole, indole, or thienopyrimidine, while retaining the azetidine side chain or a bioisosteric equivalent. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzimidazole |
| Indole |
| Thienopyrimidine |
| Oxetane |
| Pyrrolidine |
| Thietane |
| Cyclobutane |
Investigation of Molecular Mechanisms and Biological Target Interactions
Enzyme Inhibition Studies and Mechanistic Insights
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, frequently forming the core of inhibitors targeting various enzyme families.
PI3Kα/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. nih.gov Quinoline derivatives have been successfully developed as potent dual PI3K/mTOR inhibitors. oncotarget.com Compounds such as GSK2126458, which features a quinoline core, demonstrate outstanding biochemical activity, with IC50 values in the low nanomolar and even picomolar range against PI3Kα and mTOR. oncotarget.comrsc.org The mechanism often involves the quinoline nitrogen forming a crucial hydrogen bond with residues in the 'hinge-region' of the kinase active site. nih.gov Modifications to the quinoline scaffold have led to the identification of numerous potent dual inhibitors. researchgate.netresearchgate.net For instance, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were identified as potent PI3K/mTOR dual inhibitors capable of suppressing phosphorylation of the downstream effector Akt (Ser473) at low nanomolar concentrations. researchgate.net
Table 1: Inhibitory Activity of Representative Quinoline-Based PI3Kα/mTOR Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Source |
| GSK1059615 | 0.4 | 12 | rsc.org |
| GSK2126458 | 0.019 | 0.18 | rsc.org |
| Compound 17e * | 1.12 | 1.15 | researchgate.net |
| NVP-BEZ235 | 4 | 21 | rsc.org |
*N-(3-chloro-4-fluorophenyl)-5-(quinolin-6-yl)pyridin-3-amine
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.com The quinoline scaffold is a prominent feature in many VEGFR-2 inhibitors. nih.govnih.gov A new series of quinoline and isatin (B1672199) derivatives were synthesized as antiangiogenic VEGFR-2 inhibitors, with some compounds demonstrating strong inhibitory activity with IC50 values in the nanomolar range, comparable to the reference drug Sorafenib. nih.govtandfonline.com These inhibitors are typically ATP-competitive, binding to the kinase domain and preventing the signal transduction that leads to endothelial cell proliferation and migration.
Table 2: VEGFR-2 Inhibitory Activity of Selected Quinoline Derivatives
| Compound | VEGFR-2 IC50 (nM) | Source |
| Compound 9 * | 98.53 | nih.gov |
| Compound 7 † | 137.40 | nih.gov |
| Compound 13 ‡ | 46.6 | mdpi.com |
| Compound 15 § | 44.4 | mdpi.com |
| Sorafenib (Reference) | 53.65 | nih.gov |
| Sorafenib (Reference) | 31.1 | mdpi.com |
*2-(2-(4-(quinolin-4-yloxy)phenyl)acetyl)-N-(o-tolyl)hydrazine-1-carbothioamide †N-(4-methoxyphenyl)-2-(2-(4-(quinolin-4-yloxy)phenyl)acetyl)hydrazine-1-carbothioamide ‡3-Ethyl-2-((2-(pyrrolidin-1-yl)ethyl)thio)benzo[g]quinazolin-4(3H)-one §3-Ethyl-2-((2-morpholinoethyl)thio)benzo[g]quinazolin-4(3H)-one
The proteases of SARS-CoV-2, particularly the main protease (Mpro) and the papain-like protease (PLpro), are essential for viral replication and are prime targets for antiviral drug development. researchgate.net A systematic design of quinoline-containing compounds has yielded potent inhibitors of SARS-CoV-2 PLpro. researchgate.netnih.gov Researchers have leveraged the Val70Ub binding site in PLpro to design quinoline analogs with significant inhibitory and antiviral activity. researchgate.net The lead compound from one such study, Jun13296, demonstrated potent oral antiviral efficacy in mouse models of SARS-CoV-2 infection and was effective against nirmatrelvir-resistant mutants. nih.gov These inhibitors interact with the protease through non-covalent binding, interfering with the enzyme's ability to process viral polyproteins. frontiersin.org
Table 3: In Vitro Activity of Representative Quinoline-Based SARS-CoV-2 PLpro Inhibitors
| Compound | PLpro IC50 (µM) | Antiviral EC50 (µM) | Source |
| Jun12682 | 0.09 | 0.35 | researchgate.net |
| Jun12665 | 0.16 | 0.44 | researchgate.net |
| Jun13338 | 0.11 | 0.23 | researchgate.net |
| Jun13296 | 0.13 | 0.40 | researchgate.net |
Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes through the release of arachidonic acid from cell membranes. nih.gov The inhibition of PLA2 is a therapeutic strategy for treating inflammatory conditions. nih.gov Quinoline and its structural analog quinazoline (B50416) have been investigated as scaffolds for PLA2 inhibitors. nih.gov For instance, quinacrine, a compound with an acridine (B1665455) core structurally related to quinoline, is a known inhibitor that blocks the catalytic action of PLA2. nih.gov More directly, research has been conducted on quinoline-4-methyl esters and quinazolinone derivatives as potential PLA2 inhibitors, suggesting that the quinoline heterocycle can be effectively utilized to target this enzyme family. nih.govresearchgate.net
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. researchgate.net The quinoline scaffold has been used to develop inhibitors of both COX-1 and COX-2 isoforms. rjptonline.orgnih.gov Certain quinoline-thiadiazole derivatives have shown the ability to inhibit COX-1. rjptonline.org In other studies, 4-carboxyl quinoline derivatives were designed as highly selective COX-2 inhibitors. researchgate.net The mechanism for COX-2 selectivity often involves a substituent on a phenyl ring attached to the quinoline core, which orients into a secondary pocket unique to the COX-2 active site. researchgate.net This, combined with interactions of other functional groups with key residues like Arg120, anchors the inhibitor and blocks substrate access. researchgate.net Several quinoline-pyrazole hybrids have demonstrated potent COX-2 inhibitory activity with IC50 values in the low nanomolar range. nih.gov
Table 4: COX Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target | IC50 (µM) | Source |
| Compound 9e * | COX-2 | 0.043 | researchgate.net |
| Compound 12c † | COX-2 | 0.1 | nih.gov |
| Compound 14a ‡ | COX-2 | 0.11 | nih.gov |
| Celecoxib (Reference) | COX-2 | 0.060 | researchgate.net |
*7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid †N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-3-(6-methoxyquinolin-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carboxamide ‡2-((1-(4-chlorophenyl)-3-(6-methoxyquinolin-2-yl)-1H-pyrazol-4-yl)methylene)-N-(p-tolyl)hydrazine-1-carboxamide
Interaction with Cellular Components and Biomacromolecules
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in cell division, making them a key target for anticancer agents. nih.gov While direct studies on 3-(Azetidin-2-yl)quinoline are not available, research into structurally related compounds provides valuable insights. The azetidine (B1206935) ring is an increasingly popular scaffold in drug discovery. chemrxiv.org Notably, a series of novel azetidin-2-one (B1220530) (a β-lactam, structurally related to azetidine) derivatives have been designed as analogs of the microtubule-destabilizing agent combretastatin (B1194345) A-4. These compounds were synthesized as colchicine-binding site inhibitors, where the azetidinone scaffold serves as a key structural component. mdpi.com By binding to the colchicine (B1669291) site on β-tubulin, these agents inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis. mdpi.com This suggests that the azetidine moiety within a larger molecule like this compound could potentially contribute to interactions with tubulin, although further experimental validation is required.
DNA Binding and Topoisomerase Inhibition
The quinoline scaffold, a core component of this compound, is a well-established pharmacophore known for its interaction with DNA and DNA-modifying enzymes. nih.govnih.gov Numerous quinoline derivatives exert their biological effects, particularly anticancer activity, by targeting topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. mdpi.com These inhibitors are broadly classified into two groups: topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex leading to cell death, and catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. nih.gov
Research on various heterocyclic compounds structurally similar to this compound has demonstrated significant topoisomerase inhibition. For instance, certain pyrazolo[4,3-f]quinoline derivatives have shown potent inhibitory activity against topoisomerase IIα (Topo IIα), with some analogues exhibiting inhibition levels comparable to the standard drug etoposide (B1684455). mdpi.com Similarly, acridine derivatives, which also feature a planar aromatic system, are known to inhibit Topo IIα, a mechanism considered central to their antiproliferative effects. nih.gov The planar nature of the quinoline ring in this compound suggests a potential for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription and is a common feature of many topoisomerase inhibitors. nih.gov While direct evidence for this compound is pending, the established activities of its constituent scaffolds strongly suggest that DNA binding and topoisomerase inhibition are plausible mechanisms of action.
Table 1: Topoisomerase IIα Inhibition by Related Quinoline Derivatives
| Compound Class | Example Compound | Target Enzyme | Activity |
|---|---|---|---|
| Pyrazolo[4,3-f]quinolines | Derivative 2E | Topoisomerase IIα | 88.3% inhibition, similar to etoposide (89.6%) mdpi.com |
| Acridine-Thiosemicarbazones | Derivatives DL-01, DL-07, DL-08 | Topoisomerase IIα | Able to inhibit enzymatic activity at 100 µM nih.gov |
Receptor Ligand Binding and Downstream Signal Transduction Pathway Modulation
The interaction of small molecules with cellular receptors is a fundamental mechanism for initiating a biological response. The structural motifs within this compound, namely the azetidine and quinoline rings, have been implicated in receptor binding and the modulation of subsequent signaling cascades in various studies.
An azetidine analogue of nicotine, 1-methyl-2-(3-pyridyl)-azetidine, has been shown to bind with high affinity to nicotinic receptors in rat brain membranes. nih.gov This indicates the capability of the azetidine ring to participate in specific receptor-ligand interactions. Furthermore, various 2-phenylquinoline (B181262) derivatives have been developed as potent antagonists for neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptors, demonstrating the quinoline scaffold's suitability for engaging with G-protein coupled receptors. nih.gov
Beyond direct receptor antagonism, quinoline derivatives have been found to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death. One such pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer. mdpi.com A study on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine revealed that it induces cell death in pancreatic cancer cells by suppressing the Akt/mTOR pathway. nih.gov This inhibition disrupts pro-survival signals, leading to apoptosis and autophagy. mdpi.comnih.gov Given these precedents, it is plausible that this compound could interact with specific cellular receptors and/or modulate key signal transduction pathways like the Akt/mTOR system to exert its biological effects.
Mechanistic Basis of Antimicrobial Action (e.g., against bacterial and fungal pathogens)
Hybrid molecules incorporating both quinoline and azetidine moieties have consistently demonstrated significant antimicrobial properties. orientjchem.orgresearchgate.net The combination of these two scaffolds appears to be a promising strategy for developing agents effective against a range of bacterial and fungal pathogens. orientjchem.orgscholarsresearchlibrary.com
Studies on azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have shown potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungal pathogen Candida albicans. orientjchem.org The broad-spectrum activity suggests that these compounds may act on cellular targets that are conserved across different microbial species or possess multiple mechanisms of action. One potential target in bacteria is the FtsZ protein, which is essential for cell division. Certain N-methylbenzofuro[3,2-b]quinoline derivatives have been shown to inhibit FtsZ polymerization and its GTPase activity, leading to a cessation of cell division and subsequent cell death. nih.gov Another important class of related compounds are the fluoroquinolones, which contain a quinoline core and are known to target bacterial DNA topoisomerases, thereby inhibiting DNA replication. nih.govnih.gov
The antifungal activity of these hybrids is also noteworthy. Several quinoline-based compounds have been evaluated against clinically important fungi, including Candida species and Aspergillus species, demonstrating their potential as antifungal leads. nih.govorientjchem.orgresearchgate.net
Table 2: Antimicrobial Activity of Related Quinoline-Azetidinone Compounds
| Pathogen | Compound Type | Observed Effect |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | Azetidin-2-one fused quinolines | Inhibition of growth orientjchem.org |
| Escherichia coli (Gram-negative) | Azetidin-2-one fused quinolines | Inhibition of growth orientjchem.org |
| Candida albicans (Fungus) | Azetidin-2-one fused quinolines | Inhibition of growth orientjchem.org |
| Pseudomonas aeruginosa (Gram-negative) | Quinoline-azetidin derivatives | Antibacterial activity researchgate.net |
Fungal Membrane Disruption Mechanisms
The fungal cell membrane, with its unique sterol component ergosterol (B1671047), is a prime target for antifungal drugs. mdpi.commdpi.com Disruption of this membrane's integrity or the inhibition of ergosterol biosynthesis leads to increased permeability, leakage of cellular contents, and ultimately, cell death. mdpi.comresearchgate.net Major classes of antifungal agents, including azoles and allylamines, function by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol-14α-demethylase and squalene (B77637) epoxidase, respectively. mdpi.commdpi.com
While the specific mechanism for this compound has not been elucidated, the observed antifungal activity of related quinoline-azetidinone hybrids against pathogens like Candida albicans points towards a potential interaction with the fungal cell membrane. orientjchem.org The lipophilic nature of the quinoline ring could facilitate its insertion into the lipid bilayer, disrupting its structure and function. Alternatively, the compound could inhibit enzymes involved in maintaining membrane integrity. Some antifungal compounds are known to bind directly to mannan (B1593421) in the fungal cell wall, which in turn disrupts the cell membrane. nih.gov This represents another possible, though unconfirmed, mechanism of action.
Investigation of Antimalarial Action Mechanisms (e.g., Heme Detoxification Interference)
Quinolines are a cornerstone of antimalarial therapy, with drugs like chloroquine (B1663885) and quinine (B1679958) having been used for decades. nih.govnih.gov The primary mechanism of action for many quinoline antimalarials is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum. nih.gov During its life cycle stage within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (or β-hematin). nih.govresearchgate.net Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. nih.govnih.gov This leads to a buildup of toxic heme, which induces oxidative stress and kills the parasite. nih.gov
Recent research on novel antimalarial compounds has identified other potential targets. A series of azetidine-2-carbonitriles demonstrated potent antimalarial activity by inhibiting the P. falciparum enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH). acs.org This enzyme is essential for the de novo biosynthesis of pyrimidines, which are necessary for DNA and RNA synthesis in the parasite. acs.org Therefore, this compound may possess a dual mechanism of antimalarial action, potentially interfering with both heme detoxification via its quinoline core and a critical biosynthetic pathway via its azetidine moiety.
Apoptosis Induction Pathways at the Molecular Level (e.g., Gene Expression Modulation, PARP Cleavage)
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key strategy for many anticancer therapies. Quinoline and azetidine derivatives have frequently been reported to induce apoptosis in cancer cells through various molecular pathways. nih.govnih.govnih.gov
A central mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.comresearchgate.net Quinoline-based compounds have been shown to alter the balance of these proteins, typically by increasing the expression of Bax and decreasing the expression of Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of cysteine proteases known as caspases. mdpi.com
Key executioner caspases, such as caspase-3 and caspase-7, are activated, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov One of the most important substrates is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. nih.gov Cleavage of PARP by caspases is a hallmark of apoptosis. mdpi.comnih.gov Studies on quinoline-azetidinone hybrids and other related quinolines have confirmed their ability to activate caspases-3, -7, and -9, and induce PARP cleavage, thereby confirming their pro-apoptotic activity. mdpi.comnih.govnih.gov
Table 3: Molecular Events in Apoptosis Induced by Related Compounds
| Compound Class | Cell Line | Molecular Event |
|---|---|---|
| Quinoline Derivative | Pancreatic Cancer Cells | Caspase-3 activation, PARP cleavage nih.gov |
| Quinoline Derivative | Prostate Cancer (PC-3) | Increased Bax expression, decreased Bcl-2 expression, enhanced caspase-7 and -9 activity nih.gov |
| Quinazoline Hybrids | Lung Cancer (H460) | Increased Bax/Bcl-2 ratio nih.gov |
Advanced Research Applications and Future Directions in Chemical Biology
Development of Chemical Probes for Biological Systems
The development of chemical probes to visualize and perturb biological processes is a cornerstone of chemical biology. The inherent photophysical properties of the quinoline (B57606) ring make it an attractive core for fluorescent probes. nih.gov Quinoline-based fluorophores are utilized for their biocompatibility, chemical stability, and sensitivity to their microenvironment, enabling the detection of metal ions, pH changes, and other analytes. nih.govnanobioletters.comresearchgate.net
The azetidine (B1206935) moiety offers a strategic handle for refining the properties of such probes. It has been demonstrated that replacing traditional N,N-dimethylamino groups with an azetidine ring can significantly enhance the photophysical characteristics of various fluorophores. nih.gov In the context of 3-(Azetidin-2-yl)quinoline, the quinoline portion could function as the fluorescent reporter, while the azetidine ring provides a key site for modification. The nitrogen atom on the azetidine ring can be functionalized to attach specific ligands that target a protein of interest, or to modulate the probe's solubility and cellular localization. This dual-functionality positions this compound as a promising scaffold for a new generation of highly specific and sensitive chemical probes.
Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Applications This table presents data for representative quinoline-based compounds to illustrate the potential applications of the this compound scaffold.
| Probe Derivative | Analyte Detected | Detection Mechanism | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline | Zinc Ions (Zn²⁺) | Chelation Enhanced Fluorescence (CHEF) | nih.gov |
| Rhodamine-Quinoline Conjugate | Nickel (Ni²⁺) & Hypochlorite | Spirolactam Ring-Opening | nih.gov |
| Quinoline-Coumarin Derivative | Intracellular pH | Intramolecular Charge Transfer (ICT) | researchgate.net |
Scaffold-Based Ligand Discovery and Lead Optimization Strategies
Both quinoline and azetidine are considered valuable scaffolds in drug discovery. The quinoline ring system is a core component of numerous anticancer, antimalarial, and antimicrobial agents. eurekaselect.combenthamdirect.comrsc.org Its synthetic versatility allows for the generation of large, structurally diverse libraries for screening. eurekaselect.combenthamdirect.com The azetidine ring, a saturated four-membered heterocycle, imparts molecular rigidity and a distinct three-dimensional character that is increasingly sought after in modern medicinal chemistry to improve binding affinity and selectivity. nih.gov
The combination of these two scaffolds in this compound offers a unique starting point for ligand discovery. Lead optimization, the process of refining a hit compound into a drug candidate, could leverage established strategies for both moieties. Structure-activity relationship (SAR) studies are frequently employed for quinoline derivatives to determine how substitutions at various positions affect biological activity. nih.govnih.gov For this compound, SAR exploration could involve modifications on both the quinoline ring and the azetidine nitrogen. Functionalization of the azetidine ring, in particular, could be used to optimize physicochemical properties such as solubility, permeability, and metabolic stability, which are critical for developing successful drug candidates. nih.govnih.gov
Novel Analytical Tools and Bioassays for Compound Evaluation in Research
The evaluation of any new chemical entity requires a robust suite of analytical and biological assays. For the structural characterization and purity assessment of this compound and its derivatives, standard analytical techniques would be employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purification and purity analysis. researchgate.net Quantitative methods, such as titrimetry or spectroscopy, can also be adapted for determining compound concentration. tandfonline.com
For biological evaluation, the choice of bioassay would depend on the therapeutic area of interest. Drawing from the broad activities of quinoline and azetidine derivatives, a number of assays could be relevant. nih.govmdpi.commdpi.com These might include:
Enzyme Inhibition Assays: To screen against specific targets like kinases or proteases.
Cell Viability Assays: To assess antiproliferative activity against cancer cell lines.
Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. mdpi.com
Receptor Binding Assays: To quantify the affinity of the compound for a specific biological receptor.
The development of novel bioassays could also be pursued, for instance, using the intrinsic fluorescence of the quinoline core to create fluorescence polarization assays to study protein-ligand interactions without the need for external labels.
Chemoinformatics and Data Mining for Comprehensive Structure-Function Relationship Elucidation
Chemoinformatics and computational modeling are indispensable tools for accelerating drug discovery. For quinoline-based compounds, Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used approach. researchgate.net QSAR studies establish mathematical correlations between the chemical structures of a series of compounds and their biological activities. nih.govnih.govtandfonline.com These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.govtandfonline.com
In the case of this compound, a QSAR model could be developed by creating a virtual library with diverse substitutions on both the quinoline and azetidine rings. Molecular docking simulations would complement these studies by providing insights into the potential binding modes of these compounds within the active site of a biological target. nih.gov This could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. The unique 3D geometry of the azetidine ring could allow for interactions not accessible to simpler, planar quinoline derivatives, and computational tools would be essential to explore and capitalize on this structural feature.
Table 2: Application of Chemoinformatic Tools in the Study of Quinoline Derivatives This table provides examples of how computational methods are applied to quinoline scaffolds, a strategy that would be critical for elucidating the structure-function relationships of this compound.
| Computational Method | Application | Objective | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA, CoMSIA) | Antimalarial Activity | Identify structural requirements for improved potency and guide design of new derivatives. | nih.govtandfonline.com |
| Machine Learning-based QSAR | P-glycoprotein Inhibition | Predict inhibitory activity to combat multidrug resistance in cancer. | nih.gov |
| Molecular Docking | P-glycoprotein Binding | Reveal binding affinities and key interactions (hydrophobic, H-bond) with the target protein. | nih.gov |
Integration with High-Throughput Screening Methodologies for Target Identification
High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target. nih.gov Chemical libraries based on privileged scaffolds like quinoline are frequently used in HTS campaigns to increase the probability of finding active compounds. tandfonline.comku.edu Furthermore, diversity-oriented synthesis approaches are used to create libraries of complex, three-dimensional scaffolds, including those containing azetidine rings, to explore novel chemical space. nih.gov
A chemical library based on the this compound scaffold would be well-suited for HTS. The synthetic tractability of both quinoline synthesis and azetidine functionalization would allow for the creation of a large and diverse library of derivatives. nih.govslideshare.net Screening this library against a wide range of biological targets could lead to the identification of novel activities and mechanisms of action. This target identification phase is the first step in a long pipeline that ultimately connects a novel chemical structure to a potential therapeutic application. nih.gov
Exploration of Material Science Applications and Optoelectronic Properties
Beyond biology, quinoline derivatives have found applications in material science due to their favorable electronic and photophysical properties. They are used as components in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. mdpi.comnih.gov These applications leverage the quinoline ring's high chemical and thermal stability, its ability to transport electrons, and its extensive delocalized π-electron system, which gives rise to its unique optical properties. nih.govresearchgate.netresearchgate.net
The this compound scaffold could offer new avenues in this field. While the quinoline core would be the primary driver of the optoelectronic properties, the azetidine substituent provides a non-aromatic, insulating linker that could be used to tune these properties. For example, the azetidine nitrogen could serve as an attachment point for polymerization or for linking to other functional materials without disrupting the core electronic structure of the quinoline chromophore. Research in this area could explore the synthesis of novel polymers or dyes based on this scaffold for applications in advanced materials.
Table 3: Reported Optoelectronic Properties and Applications of Quinoline Derivatives This table illustrates the established utility of the quinoline core in material science, suggesting potential research directions for this compound.
| Property / Application | Description | Relevance of Quinoline Scaffold | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Used as electron-transporting or emissive materials. | High thermal stability, electron-transporting capability, and electroluminescence efficiency. | nih.gov |
| Solar Cells (SCs) | Incorporated into dyes for dye-sensitized solar cells. | Easy structural modification to tune absorption spectra and electronic properties. | nih.gov |
| Random Lasers | Used as a gain medium when embedded with nanoparticles. | Unique optical properties arising from extensive electron delocalization. | mdpi.comresearchgate.net |
Q & A
Q. What are the common synthetic routes for 3-(azetidin-2-yl)quinoline derivatives, and how can reaction conditions be optimized for yield improvement?
The synthesis of azetidine-containing quinolines often involves multi-step pathways. A representative method includes:
- Step 1 : Formylation of acetanilide using the Vilsmeier-Haack reagent (DMF/POCl₃) to yield 2-chloro-3-formylquinoline .
- Step 2 : Condensation with sodium azide and p-toluenesulfonic acid to form tetrazolo[1,5-a]quinoline intermediates.
- Step 3 : Schiff base formation via reaction with substituted amines, followed by cyclization with chloroacetyl chloride to produce 3-chloroazetidin-2-one derivatives . Optimization strategies :
- Adjusting stoichiometry of reagents (e.g., excess chloroacetyl chloride for complete cyclization).
- Catalytic use of triethylamine to enhance reaction efficiency .
- Temperature control (e.g., reflux in toluene for 8–12 hours) to minimize side products.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound derivatives, particularly stereochemical features?
- X-ray crystallography : Critical for resolving axial chirality and confirming C–N bond configurations (e.g., 3-(N-indolyl)quinoline atropisomers) .
- NMR spectroscopy : ¹H/¹³C NMR reliably identifies substituent patterns (e.g., methoxy groups at quinoline positions 6/7) and azetidine ring proton coupling .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of complex derivatives (e.g., 3-sulfonylquinolines) .
Q. What in vitro assays are standard for evaluating the anti-inflammatory potential of this compound derivatives?
- Carrageenan-induced rat paw edema : Measures reduction in inflammation volume post-administration (e.g., 3-chloro-1-(4-methoxy-phenyl) derivatives showed 60–70% inhibition) .
- Eddy’s hot plate method : Quantifies analgesic activity via latency in pain response .
- COX-2 inhibition assays : ELISA-based screening to assess selectivity over COX-1 .
Advanced Research Questions
Q. How do structural modifications at the azetidine ring influence the antitumor activity of this compound derivatives, and what SAR trends have been observed?
Key SAR insights :
- Electron-withdrawing groups (e.g., Cl at position 3) enhance antiproliferative activity (IC₅₀: 2.56–3.67 µM in HCT-116 and HeLa cells) .
- Methoxy-phenyl substituents : Improve solubility and autophagy pathway targeting (e.g., ATG5-dependent inhibition in colorectal cancer models) .
- Bulkier groups (e.g., 3-phenylpropoxy): Reduce activity due to steric hindrance in binding pockets . Methodological approach :
- Parallel synthesis of analogs with systematic substituent variation.
- High-throughput screening against 7+ human tumor cell lines to identify broad-spectrum candidates .
Q. What strategies are employed to achieve enantioselective synthesis of 3-substituted quinoline derivatives with axial chirality, and what catalytic systems show promise?
- Photoredox Minisci-type reactions : Utilize chiral lithium phosphate/Ir-photoredox complexes to induce C–N axial chirality (e.g., 85–92% enantiomeric excess for 3-(N-indolyl)quinolines) .
- Dual acid/photocatalyst systems : Enable chemo- and regioselective addition of indole to quinoline under visible light .
- Chiral HPLC : Post-synthetic resolution to isolate enantiomers for in vivo testing .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound analogs across different cell lines?
Critical factors to assess :
- Cell line specificity : Genetic variations (e.g., p53 status in HCT-116 vs. RKO cells) alter compound efficacy .
- Assay conditions : Differences in serum concentration, incubation time, or endpoint detection (MTT vs. ATP luminescence) skew results .
- Compound stability : Degradation in culture media (e.g., hydrolysis of ester groups) reduces apparent potency . Validation steps :
- Replicate studies across ≥3 independent labs.
- Use standardized protocols (e.g., NCI-60 panel guidelines) for comparative analysis .
Methodological Guidelines for Future Research
- In vivo efficacy testing : Prioritize compounds with IC₅₀ < 10 µM in at least 3 cell lines for xenograft models. Monitor tumor weight reduction and autophagy markers (LC3-II/LC3-I ratio) .
- Computational modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity for quinoline derivatives targeting ATG5 or COX-2 .
- Data transparency : Publish full synthetic protocols, spectral data, and assay conditions to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
